1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Step 1: Piperidine reacts with formaldehyde to form 3-(hydroxymethyl)piperidine.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 1-(3-(Carboxymethyl)piperidin-1-yl)ethanone.
Reduction: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Hydroxymethyl)piperidin-1-yl)propanone: Similar structure but with an additional carbon in the side chain.
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)ethanone: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
Uniqueness: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Structural Characteristics
The chemical structure of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be represented as follows:
This structure includes:
- A six-membered piperidine ring.
- A hydroxymethyl (-CH2OH) substituent at the 3-position.
- An acetyl (-COCH3) group bonded to the nitrogen atom.
These features may facilitate interactions with biological macromolecules through hydrogen bonding and receptor binding, potentially leading to various pharmacological effects.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, its structural analogs and related piperidine derivatives have been investigated for various pharmacological properties. Notably, piperidine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
The proposed mechanisms of action for compounds with similar structures include:
- Receptor Binding : The presence of a hydroxymethyl group may enhance binding affinity to various receptors, such as histamine receptors (H3R), which have been studied extensively in related compounds .
- Cell Cycle Modulation : Some piperidine derivatives have shown the ability to induce apoptosis and cell cycle arrest in cancer cell lines, indicating potential anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds. The following table summarizes key findings from relevant research:
Synthesis and Related Compounds
Research indicates that the synthesis of this compound can be achieved through various methods involving piperidine derivatives. The synthesis process often focuses on optimizing yields and purities, as seen in studies evaluating related compounds .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDEFLVIBQUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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